molecular formula C14H14BrFN2O B2771071 5-bromo-N-(cyanomethyl)-N-cyclopentyl-2-fluorobenzamide CAS No. 1498429-14-3

5-bromo-N-(cyanomethyl)-N-cyclopentyl-2-fluorobenzamide

Cat. No.: B2771071
CAS No.: 1498429-14-3
M. Wt: 325.181
InChI Key: OQXZEJMTVFOSGL-UHFFFAOYSA-N
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Description

5-bromo-N-(cyanomethyl)-N-cyclopentyl-2-fluorobenzamide is a synthetic organic compound that features a bromine atom, a cyanomethyl group, a cyclopentyl group, and a fluorine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(cyanomethyl)-N-cyclopentyl-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of the bromine atom to the benzene ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation: Formation of the benzamide core by reacting the brominated and fluorinated benzene derivative with cyanomethylamine and cyclopentylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(cyanomethyl)-N-cyclopentyl-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

5-bromo-N-(cyanomethyl)-N-cyclopentyl-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor modulator.

    Chemical Biology: Use as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyanomethyl)-N-cyclopentyl-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-bromo-N-(cyanomethyl)-N-cyclopentyl-2-chlorobenzamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.

    5-bromo-N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide: Contains a methyl group instead of fluorine, which may influence its steric and electronic properties.

Uniqueness

5-bromo-N-(cyanomethyl)-N-cyclopentyl-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-(cyanomethyl)-N-cyclopentyl-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrFN2O/c15-10-5-6-13(16)12(9-10)14(19)18(8-7-17)11-3-1-2-4-11/h5-6,9,11H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXZEJMTVFOSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC#N)C(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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